![molecular formula C9H8ClN3S2 B2727320 5-[(3-Chloro-2-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol CAS No. 116529-23-8](/img/structure/B2727320.png)

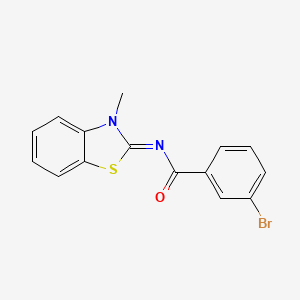

5-[(3-Chloro-2-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

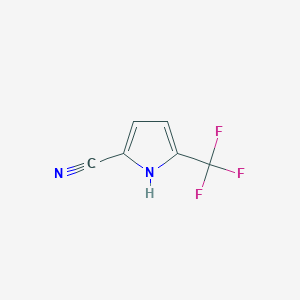

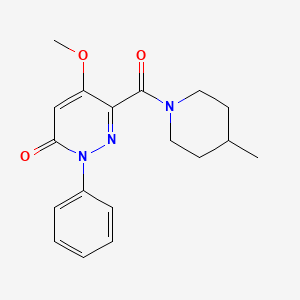

5-[(3-Chloro-2-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol is a useful research compound. Its molecular formula is C9H8ClN3S2 and its molecular weight is 257.75. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimicrobial Applications

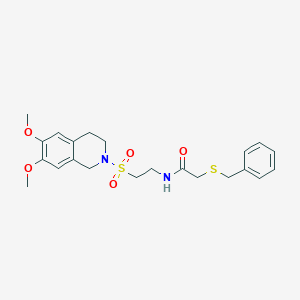

The synthesis of formazans from a Mannich base derived from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole has been explored for antimicrobial purposes. These compounds exhibited moderate activity against pathogenic bacterial strains such as Escherichia coli and Salmonella typhi, as well as fungal strains including Aspergillus niger, Penicillium species, and Candida albicans (Sah, Bidawat, Seth, & Gharu, 2014).

Anticancer Research

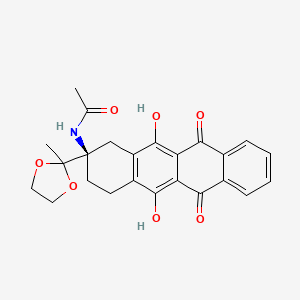

A novel 2-amino-1,3,4-thiadiazole derivative, referred to as 4ClABT, demonstrated significant anticancer activity without toxicity to normal cells. This derivative was effective against a variety of tumor cells derived from peripheral cancers including breast carcinoma, colon carcinoma, and T-cell leukemia, as well as cancers of the nervous system such as rhabdomyosarcoma/medulloblastoma, brain astrocytoma, and glioma (Juszczak, Matysiak, Niewiadomy, & Rzeski, 2011).

Corrosion Inhibition

The investigation into the use of a thiadiazole derivative, specifically 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole, as a corrosion inhibitor for mild steel in an acidic environment showed a high degree of protection. Experimental studies confirmed the compound's efficiency as a mixed-kind inhibitor, indicating its potential for industrial applications in metal preservation (Attou et al., 2020).

Mécanisme D'action

Target of Action

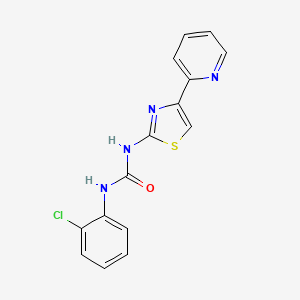

It is structurally similar to tolfenamic acid , which is known to inhibit cyclooxygenases (COX-1 and COX-2) . These enzymes are involved in the synthesis of prostaglandins, which play a key role in inflammation and pain .

Mode of Action

The compound 5-[(3-Chloro-2-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol, like tolfenamic acid, may act by inhibiting the cyclooxygenase enzymes, thereby preventing the formation of prostaglandins . This results in reduced inflammation and pain .

Biochemical Pathways

The inhibition of cyclooxygenase enzymes by this compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes such as inflammation, pain, and fever .

Result of Action

The inhibition of prostaglandin synthesis by this compound can lead to reduced inflammation and pain . This is because prostaglandins are involved in the mediation of inflammatory responses in the body .

Analyse Biochimique

Biochemical Properties

It is structurally similar to tolfenamic acid, a non-steroidal anti-inflammatory drug (NSAID) that inhibits the synthesis of prostaglandins . This suggests that 5-[(3-Chloro-2-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol may interact with enzymes, proteins, and other biomolecules in a similar manner.

Cellular Effects

Tolfenamic acid, a structurally similar compound, has been shown to induce apoptosis in head and neck cancer cells . This suggests that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Tolfenamic acid, a structurally similar compound, is known to interfere with the synthesis of β-amyloid precursor protein, thereby promoting the degradation of an essential transcription factor . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.

Propriétés

IUPAC Name |

5-(3-chloro-2-methylanilino)-3H-1,3,4-thiadiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3S2/c1-5-6(10)3-2-4-7(5)11-8-12-13-9(14)15-8/h2-4H,1H3,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAKFSVUCXVAFRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC2=NNC(=S)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

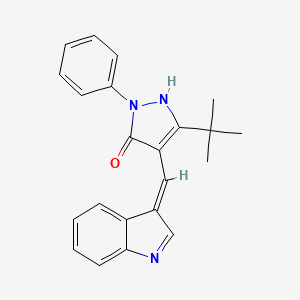

![2-hydroxy-N~3~-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]nicotinamide](/img/structure/B2727240.png)

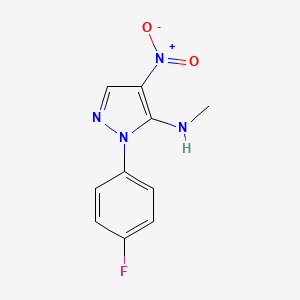

![3,4,5-trimethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2727252.png)

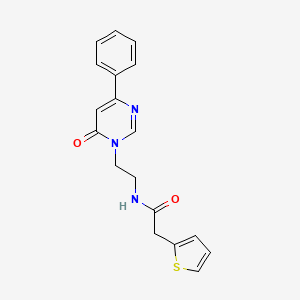

![4-methoxy-1-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2727254.png)

![N'-[2-(4-chlorophenoxy)ethanimidoyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarbohydrazide](/img/structure/B2727258.png)

![2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)butanoic acid](/img/structure/B2727259.png)